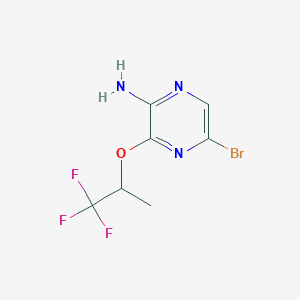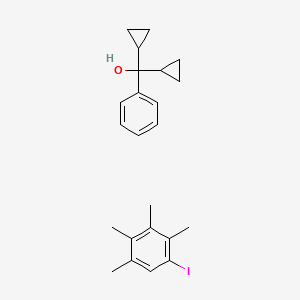
Dicyclopropyl(phenyl)methanol;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopropyl(phenyl)methanol and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique structures and properties. Dicyclopropyl(phenyl)methanol is characterized by the presence of two cyclopropyl groups and a phenyl group attached to a central methanol moiety. On the other hand, 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with four methyl groups and an iodine atom attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Dicyclopropyl(phenyl)methanol
Synthesis: This compound can be synthesized through the reaction of cyclopropylmagnesium bromide with benzophenone, followed by hydrolysis. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere.
Reaction Conditions: The reaction is carried out at low temperatures to prevent the decomposition of the Grignard reagent. After the addition of water, the mixture is acidified to obtain the final product.
-
1-iodo-2,3,4,5-tetramethylbenzene
Synthesis: This compound can be synthesized via the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Reaction Conditions: The reaction is typically conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for these compounds may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Dicyclopropyl(phenyl)methanol
Oxidation: This compound can undergo oxidation to form dicyclopropyl(phenyl)ketone.
Reduction: Reduction reactions can convert it to dicyclopropyl(phenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
-
1-iodo-2,3,4,5-tetramethylbenzene
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, and primary amines are used for substitution reactions.
Major Products Formed
Dicyclopropyl(phenyl)methanol: Major products include dicyclopropyl(phenyl)ketone and dicyclopropyl(phenyl)methane.
1-iodo-2,3,4,5-tetramethylbenzene: Major products include substituted benzene derivatives and oxidized products like carboxylic acids.
Scientific Research Applications
Chemistry
Dicyclopropyl(phenyl)methanol: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
1-iodo-2,3,4,5-tetramethylbenzene: Utilized in the synthesis of iodinated organic compounds and as a precursor for further functionalization.
Biology and Medicine
Dicyclopropyl(phenyl)methanol: Investigated for its potential biological activity and as a building block for drug development.
1-iodo-2,3,4,5-tetramethylbenzene: Studied for its potential use in radiolabeling and imaging applications.
Industry
Dicyclopropyl(phenyl)methanol: Used in the production of specialty chemicals and materials.
1-iodo-2,3,4,5-tetramethylbenzene: Employed in the manufacture of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
Dicyclopropyl(phenyl)methanol
The mechanism of action of dicyclopropyl(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The cyclopropyl groups may contribute to the compound’s stability and reactivity.
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene involves its ability to undergo substitution reactions, allowing it to interact with various molecular targets. The iodine atom enhances the compound’s reactivity and facilitates its use in radiolabeling.
Comparison with Similar Compounds
Similar Compounds
Dicyclopropyl(phenyl)methanol: Similar compounds include dicyclopropylmethanol and phenylmethanol.
1-iodo-2,3,4,5-tetramethylbenzene: Similar compounds include 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene.
Uniqueness
Dicyclopropyl(phenyl)methanol: The presence of two cyclopropyl groups and a phenyl group attached to a central methanol moiety makes it unique in terms of its structure and reactivity.
1-iodo-2,3,4,5-tetramethylbenzene:
Properties
Molecular Formula |
C23H29IO |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
dicyclopropyl(phenyl)methanol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C13H16O.C10H13I/c14-13(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10;1-6-5-10(11)9(4)8(3)7(6)2/h1-5,11-12,14H,6-9H2;5H,1-4H3 |
InChI Key |
ZSHYFBLRTOABAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1CC1C(C2CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



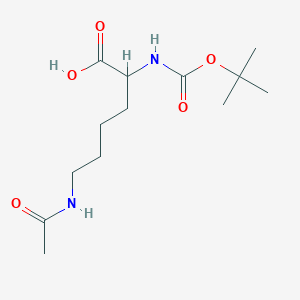
![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
![(3R)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl-1-piperazinecarboxamide](/img/structure/B12816751.png)
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)
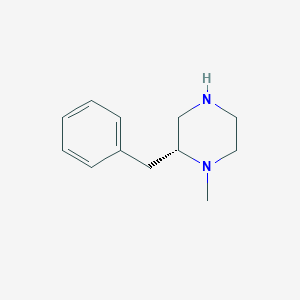

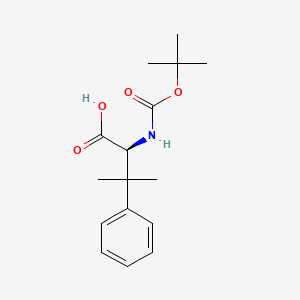

![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)
![5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid](/img/structure/B12816802.png)
